BenchChemオンラインストアへようこそ!

4-(Azetidin-1-yl)butan-1-amine

Ring strain Azetidine reactivity Strain-release chemistry

4-(Azetidin-1-yl)butan-1-amine (CAS 1256276-42-2; molecular formula C7H16N2; molecular weight 128.22 g/mol; SMILES: NCCCCN1CCC1) is a bifunctional chemical building block that combines a primary amine terminus with a strained four-membered azetidine heterocycle linked through a linear n-butylene spacer. The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses from multiple global suppliers serving pharmaceutical R&D.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 1256276-42-2
Cat. No. B3226454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)butan-1-amine
CAS1256276-42-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CN(C1)CCCCN
InChIInChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2
InChIKeyGDDVJOLZCCPLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)butan-1-amine (CAS 1256276-42-2) – Saturated N-Heterocyclic Primary Amine Building Block for CNS-Targeted Drug Discovery


4-(Azetidin-1-yl)butan-1-amine (CAS 1256276-42-2; molecular formula C7H16N2; molecular weight 128.22 g/mol; SMILES: NCCCCN1CCC1) is a bifunctional chemical building block that combines a primary amine terminus with a strained four-membered azetidine heterocycle linked through a linear n-butylene spacer . The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses from multiple global suppliers serving pharmaceutical R&D . The azetidine ring imparts a ring strain energy of 25.2 kcal/mol—substantially higher than the corresponding 5-membered pyrrolidine (5.8 kcal/mol) or 6-membered piperidine (~0 kcal/mol)—while maintaining a pKa (11.29) nearly identical to pyrrolidine (11.31), meaning the compound retains typical secondary amine reactivity but with unique strain-enabled synthetic versatility [1].

Why Pyrrolidine, Piperidine, or Positional Isomer Analogs Cannot Substitute for 4-(Azetidin-1-yl)butan-1-amine in Research and Development


Substituting a larger-ring analog such as 4-(pyrrolidin-1-yl)butan-1-amine (CAS 24715-90-0, C8H18N2, MW 142.24) or 4-(piperidin-1-yl)butan-1-amine for the azetidine-containing compound fundamentally alters both synthetic reactivity and biological presentation. The azetidine ring's strain energy (25.2 kcal/mol) is 4.3-fold greater than pyrrolidine (5.8 kcal/mol), enabling unique nucleophilic ring-opening and ring-expansion reactions that are kinetically inaccessible to the less-strained 5- and 6-membered counterparts [1]. This strain differential has been exploited pharmacologically: in a direct head-to-head study of VMAT2 inhibitors within the lobelane scaffold, replacing the central piperidine ring (lobelane, Ki = 45 nM) or pyrrolidine ring (norlobelane, Ki = 43 nM) with an azetidine ring yielded analog 22b with Ki = 24 nM—a ~2-fold potency improvement attributed to the altered conformational and electronic properties of the four-membered ring [2]. Furthermore, the positional isomer 3-(azetidin-1-yl)butan-1-amine (CAS 1782531-24-1) introduces a branched methyl spacer that alters both the distance and orientation between the amine and azetidine moieties, producing different predicted physicochemical properties (predicted pKa 10.17, bp 184.9 °C, density 0.954 g/cm³ for the 3-isomer) and distinct molecular recognition profiles compared to the straight-chain 4-isomer . These differences are not interchangeable in SAR-driven optimization campaigns.

Quantitative Comparative Evidence for 4-(Azetidin-1-yl)butan-1-amine: Ring Strain, Binding Affinity, and Physicochemical Differentiation


Ring Strain Energy: Azetidine (25.2 kcal/mol) vs Pyrrolidine (5.8 kcal/mol) vs Piperidine (~0 kcal/mol)

The azetidine ring in 4-(Azetidin-1-yl)butan-1-amine possesses an experimentally determined ring strain energy of 25.2 kcal/mol. This is 4.3-fold greater than the 5-membered pyrrolidine ring (5.8 kcal/mol) and dramatically higher than the essentially unstrained piperidine ring (~0 kcal/mol) [1]. While the pKa of the azetidine nitrogen (11.29) is nearly identical to pyrrolidine (11.31)—meaning basicity is preserved—the heightened strain energy renders the azetidine ring susceptible to nucleophilic ring-opening, ring-expansion to pyrrolidines, and other strain-release transformations that are not accessible to larger ring analogs under comparable conditions [1].

Ring strain Azetidine reactivity Strain-release chemistry

VMAT2 Inhibition: Azetidine-Containing Analog 22b (Ki = 24 nM) vs Piperidine-Containing Lobelane (Ki = 45 nM) – Direct Head-to-Head Within Same Study

In a study by Ding et al. (Bioorg Med Chem, 2013), lobelane analogs incorporating a central piperidine, pyrrolidine, or azetidine ring were synthesized and evaluated for inhibition of [3H]dopamine uptake into isolated synaptic vesicles. The cis-4-methoxy azetidine analog 22b exhibited a Ki of 24 nM, which was approximately 1.9-fold more potent than the piperidine-containing parent lobelane (2a, Ki = 45 nM) and 1.8-fold more potent than the pyrrolidine-containing norlobelane (2b, Ki = 43 nM) [1]. All azetidine analogs (series 15a–15c and 22a–22c) exhibited Ki ≤ 66 nM. This direct, intra-study comparison establishes that reducing the central heterocycle ring size from 6- or 5-membered to a 4-membered azetidine improves VMAT2 inhibitory potency.

VMAT2 inhibitor Dopamine uptake Azetidine scaffold advantage

Dopamine D3 Receptor Binding Affinity: 4-(Azetidin-1-yl)butyl-Containing Ligand BDBM50177351 (Ki = 4.40 nM) Validates Building Block Utility

4-(Azetidin-1-yl)butan-1-amine has been employed as a key synthetic intermediate to construct BDBM50177351 (CHEMBL199453), a pyrimidinone-piperazine hybrid incorporating the 4-(azetidin-1-yl)butyl fragment. This compound displays a binding affinity of Ki = 4.40 nM at the human cloned dopamine D3 receptor [1]. The binding data, curated in BindingDB (Entry DOI: 10.7270/Q2TH8M89) and linked to the primary article (DOI: 10.1016/j.bmcl.2005.10.068), confirms that the azetidine-butylamine moiety is compatible with high-affinity GPCR target engagement. By contrast, analogous building blocks with larger rings (pyrrolidine, piperidine) or branched spacers (3-azetidinyl isomer) produce different spatial presentation of the terminal amine, which can alter D3 receptor pharmacophore matching.

Dopamine D3 receptor GPCR ligand design Azetidine pharmacophore

Molecular Weight Advantage: 4-(Azetidin-1-yl)butan-1-amine (MW 128.22) vs 4-(Pyrrolidin-1-yl)butan-1-amine (MW 142.24) – A 14 Da Differential with Fragment Efficiency Implications

For fragment-based drug discovery (FBDD) and lead optimization programs where every Dalton of molecular weight impacts ligand efficiency metrics (LE, LLE, LELP), the 14 Da mass differential between 4-(azetidin-1-yl)butan-1-amine (C7H16N2, MW 128.22) and its closest 5-membered ring analog 4-(pyrrolidin-1-yl)butan-1-amine (C8H18N2, MW 142.24) is practically significant. The azetidine compound delivers one fewer methylene unit (C7 vs C8), resulting in a ~10% lower molecular weight while preserving the same number of hydrogen bond donors (1 primary amine) and acceptors (2: amine N + azetidine N). This translates to inherently higher heavy atom-normalized ligand efficiency potential when the building block is incorporated into a final compound.

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Procurement-Relevant Application Scenarios for 4-(Azetidin-1-yl)butan-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: D3 Dopamine Receptor Ligand Optimization

Medicinal chemistry teams pursuing selective D3 receptor ligands for neurological and psychiatric indications should prioritize 4-(Azetidin-1-yl)butan-1-amine as a linker fragment. The existing validation that a ligand incorporating the 4-(azetidin-1-yl)butyl moiety achieves Ki = 4.40 nM at human D3 receptor [REFS-1 in Evidence_Item 3] establishes this building block as a productive pharmacophoric element. The linear butylamine spacer positions the primary amine at a defined distance from the azetidine ring, enabling systematic SAR exploration around the amine terminus while exploiting the azetidine ring's conformational rigidity for target complementarity.

VMAT2 Inhibitor Lead Generation for Methamphetamine Use Disorder

The direct head-to-head demonstration that azetidine-containing analogs achieve 1.8–1.9-fold greater VMAT2 inhibitory potency (Ki = 24 nM vs 43–45 nM) compared to pyrrolidine and piperidine counterparts [REFS-1 in Evidence_Item 2] makes 4-(Azetidin-1-yl)butan-1-amine the preferred primary amine intermediate for constructing new VMAT2-targeted chemical series. Researchers initiating novel VMAT2 inhibitor campaigns should procure this building block to access the potency advantage conferred by the four-membered ring directly within their scaffold.

Strain-Release and Ring-Expansion Synthetic Methodology Development

For academic and industrial synthetic chemistry groups developing strain-release amination, ring-opening, or ring-expansion methodologies, the 25.2 kcal/mol ring strain energy of the azetidine moiety [REFS-1 in Evidence_Item 1] provides a thermodynamically activated substrate that is not matched by pyrrolidine (5.8 kcal/mol) or piperidine (~0 kcal/mol) analogs. 4-(Azetidin-1-yl)butan-1-amine offers the additional advantage of a solvent-exposed primary amine handle for further derivatization pre- or post-ring-transformation, enabling reaction monitoring and product purification via standard amine-reactive protocols.

Fragment-Based Drug Discovery (FBDD) Library Construction

FBDD programs requiring a structurally diverse, low-molecular-weight amine library should include 4-(Azetidin-1-yl)butan-1-amine based on its MW of 128.22 Da—significantly below the typical fragment cutoff (~300 Da)—and its 14 Da advantage over the pyrrolidine analog [REFS-1 and REFS-2 in Evidence_Item 4]. The compound contributes one H-bond donor and two H-bond acceptors, fitting rule-of-three fragment criteria. Its commercial availability at ≥95% purity with batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm ensures reproducible fragment screening data.

Quote Request

Request a Quote for 4-(Azetidin-1-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.